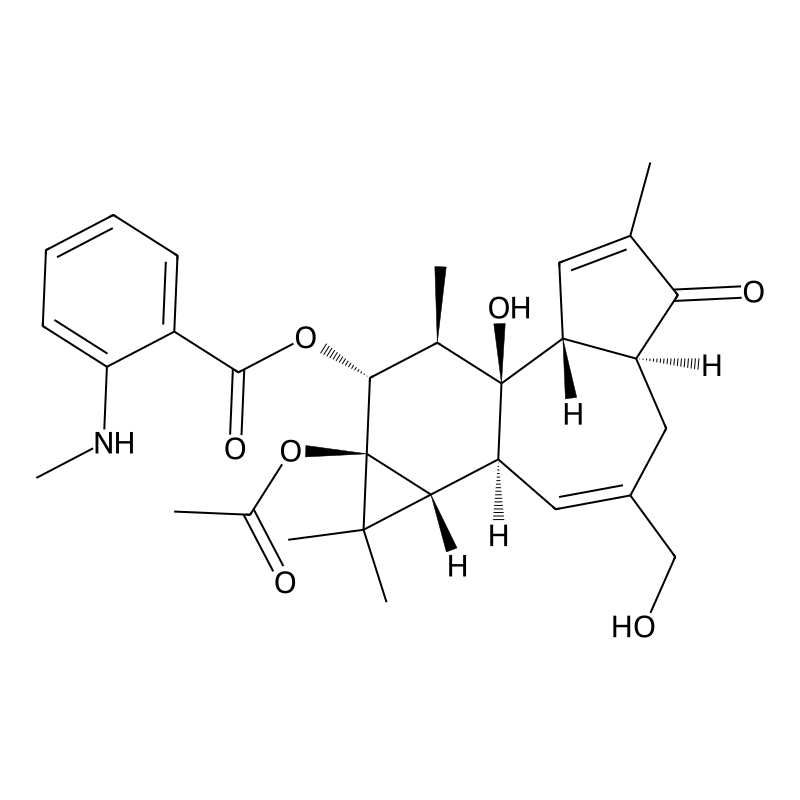

Sapintoxin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sapintoxin A is a fluorescent phorbol ester known for its potent biological activity, particularly as an activator of protein kinase C. This compound shares structural similarities with other phorbol esters, such as 12-o-tetradecanoylphorbol 13-acetate, which are recognized for their ability to induce cellular responses like erythema in vivo. The unique acylation pattern of Sapintoxin A contributes to its distinctive properties and biological effects, making it a subject of interest in pharmacological research .

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The products formed can vary widely, depending on the specific reaction conditions and reagents employed.

Sapintoxin A exhibits significant biological activity by activating protein kinase C, which plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. The activation mechanism involves binding to the C1 domain of protein kinase C in a calcium-dependent manner. This interaction leads to the phosphorylation of target proteins that mediate downstream signaling pathways, including those involved in gene expression and cellular metabolism .

The compound has been shown to induce erythema and other inflammatory responses when tested in vivo, highlighting its potential applications in studying inflammatory diseases and skin conditions.

The synthesis of Sapintoxin A typically involves complex organic reactions. While specific synthesis routes for Sapintoxin A are less documented compared to its analogs like Sapintoxin D, general methods include:

- Steglich Esterification: This method involves coupling acid derivatives with alcohols under mild conditions to form esters. It is commonly used for synthesizing phorbol esters due to its efficiency and ability to produce high yields of desired products .

- Extraction from Natural Sources: Sapintoxin A can also be isolated from plant sources where it naturally occurs, although this method may be less efficient due to low natural abundance.

Sapintoxin A has several applications in biochemical research and pharmacology:

- Research Tool: It serves as a valuable tool for studying protein kinase C activation and its role in cell signaling.

- Inflammatory Response Studies: Due to its ability to induce erythema and other inflammatory responses, it is useful in studying skin diseases and inflammatory pathways.

- Potential Therapeutic

Studies involving Sapintoxin A often focus on its interactions with various biomolecules:

- Protein Kinase C Activation: Detailed studies have shown how Sapintoxin A binds to the C1 domain of protein kinase C, leading to specific phosphorylation events that trigger cellular responses.

- Cellular Effects: Research has demonstrated that prolonged exposure to Sapintoxin A can result in sustained activation of protein kinase C, influencing gene expression and metabolic processes within cells .

These interaction studies are critical for understanding the compound's mechanisms of action and potential therapeutic implications.

Several compounds share structural or functional similarities with Sapintoxin A. Notable examples include:

| Compound Name | Description | Unique Features |

|---|---|---|

| Sapintoxin D | Another phorbol ester with similar biological activity | Distinct acylation pattern affecting fluorescence |

| 12-Deoxyphorbol 13-Phenylacetate | Non-tumor-promoting phorbol ester that activates protein kinase C | Less potent than Sapintoxin A |

| Thymeleatoxin A | Daphnane-related compound acting as a second-stage promoter | Different mechanism of action compared to phorbol esters |

Uniqueness

Sapintoxin A is unique due to its specific acylation pattern that distinguishes it from other phorbol esters. This structural feature not only influences its biological activity but also contributes to its fluorescent properties, making it an important compound for both research applications and potential therapeutic uses .

Sapintoxin A functions as a potent activator of protein kinase C with a Ka value of 76 nM [1]. This activation potency places it among the most effective phorbol ester activators of PKC, comparable to other well-studied phorbol derivatives. The compound demonstrates preferential activation of PKC alpha subtype, showing selectivity patterns distinct from broader-spectrum phorbol esters [2].

The activation mechanism involves binding to the cysteine-rich C1 domain of protein kinase C, where the compound forms critical hydrogen bonding interactions with conserved residues [3]. The N-methylaminobenzoyl group at the C-12 position and the acetyl group at C-13 contribute to the specific binding affinity and activation dynamics. Unlike conventional phorbol esters that activate multiple PKC isoforms, Sapintoxin A shows preferential activation of PKC alpha at nanomolar concentrations [2].

The compound's activation of PKC occurs through membrane translocation mechanisms, where the binding of Sapintoxin A to the C1 domain promotes conformational changes that release the autoinhibitory pseudosubstrate sequence from the active site [4]. This process is enhanced by the presence of phosphatidylserine in cellular membranes, which provides additional binding affinity for the PKC-Sapintoxin A complex [3].

Studies have demonstrated that Sapintoxin A activation of PKC leads to phosphorylation of an 80 kDa substrate protein with a Ka value of 20 nM [5]. The compound also induces dose-dependent inhibition of epidermal growth factor binding to its receptor, suggesting downstream effects on growth factor signaling pathways [5]. These effects occur at concentrations comparable to those observed with other phorbol esters, indicating that PKC activation by Sapintoxin A translates into significant cellular responses.

Fluorescent Properties as a Molecular Probe

Sapintoxin A possesses intrinsic fluorescent properties that make it valuable as a molecular probe for studying PKC biology and membrane dynamics [1]. The fluorescence characteristics arise from the N-methylaminobenzoyl group, which contains the N-methylanthranilic acid moiety responsible for the bright blue fluorescence emission [6]. This structural feature distinguishes Sapintoxin A from non-fluorescent phorbol esters and enables real-time monitoring of PKC interactions.

The fluorescent properties of Sapintoxin A allow for direct visualization of PKC binding and membrane translocation events. The compound exhibits excitation and emission wavelengths suitable for fluorescence microscopy and spectroscopic analysis, making it a valuable tool for studying PKC localization and dynamics in living cells [7]. The fluorescence intensity and spectral characteristics are sensitive to the local environment, providing information about membrane binding and protein-protein interactions.

The compound serves as an effective probe for investigating PKC membrane association and subcellular localization patterns. The fluorescent signal allows researchers to monitor PKC translocation from the cytosol to membrane compartments in real-time, providing insights into the temporal and spatial dynamics of PKC activation [6]. This capability has proven particularly useful in studies examining PKC responses to various stimuli and the effects of PKC modulators.

Sapintoxin A's fluorescent properties also facilitate binding studies and competition assays. The compound can be used to measure binding affinities of other PKC ligands through fluorescence displacement assays, providing quantitative data on ligand-receptor interactions [7]. The bright fluorescence and stable emission characteristics make it superior to other fluorescent phorbol derivatives for these applications.

Modulation of Transforming Growth Factor Beta/Smad and Vitamin D Receptor Pathways

While direct evidence for Sapintoxin A modulation of TGF-β/Smad and vitamin D receptor pathways is limited, the compound's PKC activation provides potential mechanisms for influencing these important signaling cascades. PKC activation can modulate TGF-β signaling through phosphorylation of Smad proteins and regulation of TGF-β receptor activity [8] [9].

The TGF-β/Smad pathway involves receptor-mediated phosphorylation of Smad2 and Smad3 proteins, which then form complexes with Smad4 and translocate to the nucleus to regulate gene expression [8]. PKC activation by Sapintoxin A could potentially influence this pathway through several mechanisms, including direct phosphorylation of Smad proteins or modulation of TGF-β receptor phosphorylation status [9].

PKC isoforms have been shown to regulate TGF-β signaling through phosphorylation of specific serine and threonine residues on Smad proteins, which can either enhance or inhibit their transcriptional activity [8]. The preferential activation of PKC alpha by Sapintoxin A suggests that this compound might have specific effects on TGF-β signaling that differ from those of other PKC activators.

Regarding vitamin D receptor pathways, PKC activation can influence vitamin D receptor function through phosphorylation-dependent mechanisms [10] [11]. The vitamin D receptor undergoes various post-translational modifications that affect its transcriptional activity and nuclear localization [11]. PKC activation by Sapintoxin A could potentially modulate these processes, although specific studies demonstrating direct effects on vitamin D receptor signaling are needed to confirm this mechanism.

Mitogenic Effects on Human Melanocytes and Fibroblasts

Sapintoxin A demonstrates significant mitogenic activity in human melanocytes, inducing a four to five-fold increase in cell number over control cultures when applied at 50 nM concentration [12]. This mitogenic effect is comparable to that achieved with 12-O-tetradecanoylphorbol-13-acetate (TPA) at the same concentration, indicating that Sapintoxin A is equally effective as a melanocyte mitogen despite its non-tumor-promoting properties [12].

The mitogenic mechanism involves PKC activation leading to stimulation of cell cycle progression in melanocytes. Seven days after treatment with Sapintoxin A, cultured human melanocytes show substantial increases in cell number, demonstrating that the compound promotes both cell survival and proliferation [12]. This effect requires the presence of substances that increase intracellular cyclic adenosine monophosphate (cAMP) levels, suggesting that optimal mitogenic activity depends on the convergence of PKC and cAMP signaling pathways.

In fibroblast systems, Sapintoxin A has been shown to stimulate phosphorylation of cellular proteins and inhibit epidermal growth factor binding, indicating activation of proliferative signaling cascades [5]. The compound induces phosphorylation of an 80 kDa protein kinase C substrate with a Ka value of 20 nM, which is associated with mitogenic responses in various cell types [5].

Studies with established melanocyte cell lines have revealed that Sapintoxin A produces different effects on transformed versus normal melanocytes. While the compound promotes proliferation in normal melanocytes, it exerts anti-proliferative effects on transformed melanocyte lines, inducing morphological changes and increased melanin production consistent with cellular differentiation [12]. This differential response suggests that Sapintoxin A's mitogenic effects are context-dependent and may be influenced by the transformation status of target cells.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Taylor SE, Gafur MA, Choudhury AK, Evans FJ. Sapintoxin A, a new biologically active nitrogen containing phorbol ester. Experientia. 1981;37(7):681-2. PubMed PMID: 7274376.

3: Brooks G, Evans AT, Aitken A, Evans FJ. Tumour-promoting and hyperplastic effects of phorbol and daphnane esters in CD-1 mouse skin and a synergistic effect of calcium ionophore with the non-promoting activator of protein kinase C, sapintoxin A. Carcinogenesis. 1989 Feb;10(2):283-8. PubMed PMID: 2912580.

4: Dimitrijević SM, Ryves WJ, Parker PJ, Evans FJ. Characterization of phorbol ester binding to protein kinase C isotypes. Mol Pharmacol. 1995 Aug;48(2):259-67. PubMed PMID: 7651359.

5: Brooks G, Brooks SF. Both tumour-promoting and non-promoting phorbol esters inhibit [125I]EGF binding and stimulate the phosphorylation of an 80 kd protein kinase C substrate protein in intact quiescent swiss 3T3 cells. Carcinogenesis. 1990 Apr;11(4):667-72. PubMed PMID: 2323005.

6: Duyster J, Schwende H, Fitzke E, Hidaka H, Dieter P. Different roles of protein kinase C-beta and -delta in arachidonic acid cascade, superoxide formation and phosphoinositide hydrolysis. Biochem J. 1993 May 15;292 ( Pt 1):203-7. PubMed PMID: 8389125; PubMed Central PMCID: PMC1134289.

7: Evans AT, Brooks G, Evans FJ. Non-promoting diterpene esters can induce Epstein-Barr virus early antigen expression in the Raji cell line. Cancer Lett. 1990 Jan;49(1):25-9. PubMed PMID: 2302694.

8: Brooks G, Birch M, Hart IR. Effects of biologically active tumour-promoting and non-promoting phorbol esters on in vitro growth of melanocytic cells. Pigment Cell Res. 1990 Mar-Apr;3(2):98-100. PubMed PMID: 2385570.

9: Husøy T, Mikalsen SO, Sanner T. Effects of five phorbol esters on gap junctional intercellular communication, morphological transformation and epidermal growth factor binding in Syrian hamster embryo cells. Carcinogenesis. 1993 Jan;14(1):73-7. PubMed PMID: 8425273.

10: Ryves WJ, Evans AT, Olivier AR, Parker PJ, Evans FJ. Activation of the PKC-isotypes alpha, beta 1, gamma, delta and epsilon by phorbol esters of different biological activities. FEBS Lett. 1991 Aug 19;288(1-2):5-9. PubMed PMID: 1879564.

11: Brooks G, Goss MW, Hart IR. Differential induction of 12-O-tetradecanoylphorbol-13-acetate sequence gene expression in murine melanocytes and melanoma cells. Mol Carcinog. 1992;5(4):328-33. PubMed PMID: 1379817.

12: Merritt JE, Moores KE, Evans AT, Sharma P, Evans FJ, MacPhee CH. Involvement of calcium in modulation of neutrophil function by phorbol esters that activate protein kinase C isotypes and related enzymes. Biochem J. 1993 Feb 1;289 ( Pt 3):919-26. PubMed PMID: 8435086; PubMed Central PMCID: PMC1132263.

Explore Compound Types